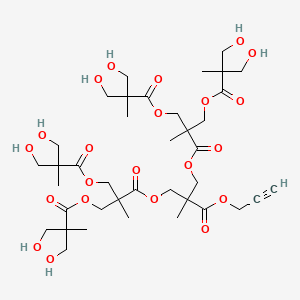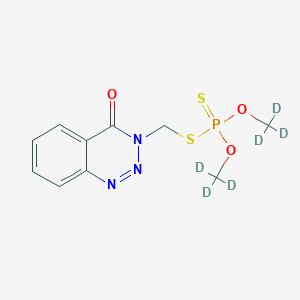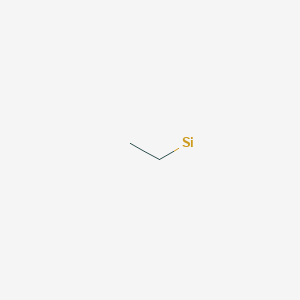
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves replacing hydrogen atoms with deuterium atoms using deuterated reagents or solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated feedstocks. These methods are optimized for high yield and purity, ensuring the consistent production of deuterated compounds for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Applications De Recherche Scientifique
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one involves its interaction with molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity, reaction kinetics, and metabolic stability. These changes can lead to different biological and chemical effects compared to non-deuterated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-amine: A similar deuterated compound with applications in chemical and biological research.
4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Another deuterated compound used in various scientific studies.
Uniqueness
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is unique due to its specific deuterium labeling pattern and its potential applications in diverse fields. Its altered reaction kinetics and metabolic stability make it a valuable tool for researchers studying the effects of deuterium incorporation in chemical and biological systems.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
173.33 g/mol |
Nom IUPAC |
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1/hD |
Clé InChI |
JWUXJYZVKZKLTJ-AWFCJHQLSA-N |
SMILES isomérique |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1(CC(=O)CC(N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
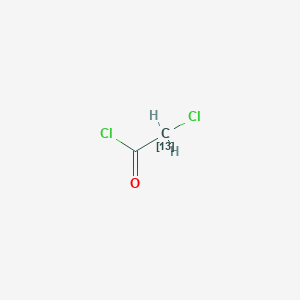

![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

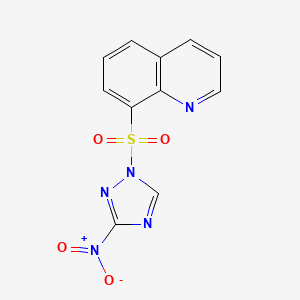
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
